molecular formula C16H20N4O2S B6926782 N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide

Cat. No.: B6926782
M. Wt: 332.4 g/mol
InChI Key: LUMWALRUUBLRQK-UHFFFAOYSA-N
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Description

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications

Properties

IUPAC Name

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-4-12-14(23-9-18-12)16(22)19-13-7-10(15(17)21)5-6-11(13)8-20(2)3/h5-7,9H,4,8H2,1-3H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWALRUUBLRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)N)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the thiazole ring .

Scientific Research Applications

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-4-ethyl-1,3-thiazole-5-carboxamide apart from other thiazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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